Cas no 175205-26-2 (N-(2,3,4-Trifluorophenyl)thiourea)
N-(2,3,4-Trifluorophenyl)thiourea Chemical and Physical Properties
Names and Identifiers
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- Thiourea,N-(2,3,4-trifluorophenyl)-
- (2,3,4-trifluorophenyl)thiourea
- 2,3,4-Trifluorophenylthiourea
- N-(2,3,4-trifluorophenyl)thiourea
- 2,3,4,5,6-PENTAFLUOROPHENYL 3-NITROBENZENESULPHONATE
- amino[(2,3,4-trifluorophenyl)amino]methane-1-thione
- 1-(Carbamothioylamino)-2,3,4-trifluorobenzene
- SCHEMBL142976
- SMR000460653
- MFCD00053006
- 175205-26-2
- HMS2790J04
- CS-0167471
- FT-0609390
- MLS000861869
- A811935
- HMS562E16
- AKOS009155070
- CCG-252076
- 1-[2,3,4-tris(fluoranyl)phenyl]thiourea
- 1-(2,3,4-Trifluorophenyl)thiourea
- CHEMBL1898664
- Maybridge1_007320
- Thiourea, N-(2,3,4-trifluorophenyl)-
- DTXSID60380739
- 2,3,4-trifluorophenyl thiourea
- BS-21754
- SCHEMBL10783719
- 2,3,4-Trifluorophenylthiourea97%
- 2,3,4-Trifluorophenylthiourea 97%
- N-(2,3,4-Trifluorophenyl)thiourea
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- MDL: MFCD00053006
- Inchi: 1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13)
- InChI Key: OVJUYOKLFOWYFO-UHFFFAOYSA-N
- SMILES: S=C(N)NC1C=CC(=C(C=1F)F)F
Computed Properties
- Exact Mass: 206.01300
- Monoisotopic Mass: 206.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.583
- Melting Point: 162 °C
- Boiling Point: 162-165
- Flash Point: 101.1°C
- Refractive Index: 1.635
- PSA: 70.14000
- LogP: 2.53270
N-(2,3,4-Trifluorophenyl)thiourea Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 20/22
- Safety Instruction: S22; S36/37
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Hazardous Material Identification:
- Risk Phrases:R20/22
N-(2,3,4-Trifluorophenyl)thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2,3,4-Trifluorophenyl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N065445-500mg |
N-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 500mg |
$ 100.00 | 2022-06-03 | ||
| TRC | N065445-1000mg |
N-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 1g |
$ 165.00 | 2022-06-03 | ||
| Apollo Scientific | PC7819H-1g |
2,3,4-Trifluorophenylthiourea |
175205-26-2 | 97% | 1g |
£24.00 | 2023-09-02 | |
| Apollo Scientific | PC7819H-10g |
2,3,4-Trifluorophenylthiourea |
175205-26-2 | 97% | 10g |
£120.00 | 2023-09-02 | |
| abcr | AB226814-1 g |
N-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 1 g |
€84.50 | 2023-07-20 | ||
| abcr | AB226814-5 g |
N-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 5 g |
€178.00 | 2023-07-20 | ||
| abcr | AB226814-25 g |
N-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 25 g |
€450.00 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238111-5g |
1-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 95% | 5g |
¥984.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238111-25g |
1-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 95% | 25g |
¥3200.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238111-100g |
1-(2,3,4-Trifluorophenyl)thiourea |
175205-26-2 | 95% | 100g |
¥9255.00 | 2023-11-21 |
N-(2,3,4-Trifluorophenyl)thiourea Suppliers
N-(2,3,4-Trifluorophenyl)thiourea Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on N-(2,3,4-Trifluorophenyl)thiourea
Recent Advances in the Study of N-(2,3,4-Trifluorophenyl)thiourea (CAS: 175205-26-2) in Chemical Biology and Pharmaceutical Research
N-(2,3,4-Trifluorophenyl)thiourea (CAS: 175205-26-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This thiourea derivative, characterized by its trifluorophenyl moiety, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and antimicrobial applications. Recent studies have focused on elucidating its molecular interactions, synthetic pathways, and potential therapeutic applications, positioning it as a valuable scaffold for drug development.
One of the key areas of investigation has been the compound's role as a potent inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. Research published in the Journal of Enzyme Inhibition and Medicinal Chemistry (2023) revealed that N-(2,3,4-Trifluorophenyl)thiourea exhibits selective inhibition against CA isoforms, with notable efficacy against tumor-associated CA IX and XII. The study employed X-ray crystallography to delineate the binding mode of the compound within the active site of CA II, highlighting the critical interactions between the thiourea moiety and the zinc ion, as well as the hydrophobic interactions facilitated by the trifluorophenyl group.
In addition to its enzyme inhibitory properties, N-(2,3,4-Trifluorophenyl)thiourea has been explored for its antimicrobial potential. A 2023 study in the European Journal of Medicinal Chemistry demonstrated its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by fluorescence microscopy and membrane permeability assays. These findings suggest its potential as a lead compound for developing novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Synthetic methodologies for N-(2,3,4-Trifluorophenyl)thiourea have also seen advancements. A recent publication in Organic & Biomolecular Chemistry (2024) described a streamlined, high-yield synthesis route utilizing microwave-assisted reactions, significantly reducing reaction times and improving purity. This methodological innovation is expected to facilitate broader accessibility of the compound for further pharmacological and biochemical studies.
Looking ahead, the versatility of N-(2,3,4-Trifluorophenyl)thiourea as a pharmacophore continues to inspire research into its applications beyond enzyme inhibition and antimicrobial activity. Preliminary studies suggest its potential in modulating protein-protein interactions and as a building block for the development of fluorescent probes. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing chemical biology tools.
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